3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one
Overview
Description
3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is an organic compound characterized by its unique structure, which includes a pyrazolone ring substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and hydrazine hydrate.
Formation of Hydrazone: 3,4-Dimethoxybenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst, such as acetic acid, to form the pyrazolone ring.
The reaction conditions generally involve refluxing the mixture in a suitable solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can modify the pyrazolone ring or the aromatic substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyrazolone moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic applications, including as anti-cancer and anti-microbial agents.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one exerts its effects involves interaction with various molecular targets. For instance:
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
Antioxidant Activity: The compound can scavenge free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but differs in its overall structure and applications.
4,5-Dihydro-1H-pyrazol-3-one: Lacks the 3,4-dimethoxyphenyl substitution, leading to different chemical properties and reactivity.
Uniqueness
3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is unique due to its combination of a pyrazolone ring and a 3,4-dimethoxyphenyl group. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1,4-dihydropyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-15-9-4-3-7(5-10(9)16-2)8-6-11(14)13-12-8/h3-5H,6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCRCURPVQRXJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=O)C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570978 | |
Record name | 5-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264208-47-1 | |
Record name | 5-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=264208-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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